Core Scaffold Activity Profile: Benzothiazole-6-Carboxylates Exhibit Potent Anticancer Activity in Class-Level Comparisons
While direct quantitative data for methyl 1,2-benzothiazole-6-carboxylate is absent, a closely related class of benzothiazole-6-carboxylate esters has demonstrated potent anticancer activity. In a study on dual VEGFR-2/EGFR inhibitors, carboxylic acid derivatives and their ester analogues displayed IC50 values as low as 0.73 µM against MCF-7 breast cancer cells, demonstrating comparable potency to the standard chemotherapeutic agent doxorubicin (IC50 = 1.13 µM) [1]. This class-level data provides a strong baseline expectation for the potential of compounds bearing the 6-carboxylate moiety on the benzothiazole ring, justifying its selection as a foundational scaffold in oncology research.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | N/A - class-level inference |
| Comparator Or Baseline | Doxorubicin (IC50 = 1.13 µM) and related ester analogues (IC50 = 0.73-0.89 µM) [1] |
| Quantified Difference | N/A |
| Conditions | MCF-7 breast cancer cell line; VEGFR-2/EGFR inhibition assay |
Why This Matters
This class-level evidence supports the use of methyl 1,2-benzothiazole-6-carboxylate as a key intermediate in the development of novel anticancer agents targeting the VEGFR-2/EGFR pathway.
- [1] Al-Mohammadi, A. A., & et al. (2022). Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 58, 128529. View Source
